N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core, a benzenesulfonyl group, and a dimethoxybenzene sulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of peptidoglycan . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the peptidoglycan biosynthesis pathway, a critical process for bacterial growth and survival . This disruption affects the structural integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
The compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect its solubility and therefore its bioavailability . Additionally, the compound’s antibacterial activity may be affected by the specific strain of bacteria and its resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial properties against both gram-positive and gram-negative bacteria.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential applications. Similar compounds include other benzenesulfonyl derivatives of heterocycles, which have been studied for their biological activities. the presence of the dimethoxybenzene sulfonamide moiety sets this compound apart, potentially leading to different biological effects and applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-22-13-11-20(16-23(22)31-2)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)19-8-4-3-5-9-19/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXLHVAAXJKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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